2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of an ethylsulfonyl group, a methyl group, and a pyridin-3-ylmethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylsulfonyl aniline with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonyl group but differ in their overall structure and properties.
Phenylalkylamines: Compounds such as amphetamine have a similar phenylalkylamine core but lack the sulfonyl and pyridinyl groups.
Uniqueness
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to the combination of its sulfonyl, methyl, and pyridinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-9-5-4-8-14(15)17(2)12-13-7-6-10-16-11-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHUTXWJKZCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N(C)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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